Cas no 64776-13-2 (4-Cycloocten-1-ol, 8-(methylamino)-)

4-Cycloocten-1-ol, 8-(methylamino)- 化学的及び物理的性質
名前と識別子
-
- 4-Cycloocten-1-ol, 8-(methylamino)-
- EN300-330780
- SCHEMBL19651180
- AKOS005167163
- (4z)-8-(methylamino)cyclooct-4-en-1-ol
- 5-hydroxy-6-methylaminocyclooctene
- 64776-13-2
-
- インチ: InChI=1S/C9H17NO/c1-10-8-6-4-2-3-5-7-9(8)11/h2-3,8-11H,4-7H2,1H3/b3-2-
- InChIKey: ZIPHROPQEVRVEK-IHWYPQMZSA-N
計算された属性
- せいみつぶんしりょう: 155.131014166Da
- どういたいしつりょう: 155.131014166Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 32.3Ų
4-Cycloocten-1-ol, 8-(methylamino)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-330780-0.05g |
(4Z)-8-(methylamino)cyclooct-4-en-1-ol |
64776-13-2 | 0.05g |
$612.0 | 2023-02-23 | ||
Enamine | EN300-330780-10.0g |
(4Z)-8-(methylamino)cyclooct-4-en-1-ol |
64776-13-2 | 10.0g |
$3131.0 | 2023-02-23 | ||
Enamine | EN300-330780-0.5g |
(4Z)-8-(methylamino)cyclooct-4-en-1-ol |
64776-13-2 | 0.5g |
$699.0 | 2023-02-23 | ||
Enamine | EN300-330780-1.0g |
(4Z)-8-(methylamino)cyclooct-4-en-1-ol |
64776-13-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-330780-5.0g |
(4Z)-8-(methylamino)cyclooct-4-en-1-ol |
64776-13-2 | 5.0g |
$2110.0 | 2023-02-23 | ||
Enamine | EN300-330780-0.1g |
(4Z)-8-(methylamino)cyclooct-4-en-1-ol |
64776-13-2 | 0.1g |
$640.0 | 2023-02-23 | ||
Enamine | EN300-330780-2.5g |
(4Z)-8-(methylamino)cyclooct-4-en-1-ol |
64776-13-2 | 2.5g |
$1428.0 | 2023-02-23 | ||
Enamine | EN300-330780-0.25g |
(4Z)-8-(methylamino)cyclooct-4-en-1-ol |
64776-13-2 | 0.25g |
$670.0 | 2023-02-23 |
4-Cycloocten-1-ol, 8-(methylamino)- 関連文献
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
6. Book reviews
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
4-Cycloocten-1-ol, 8-(methylamino)-に関する追加情報
4-Cycloocten-1-ol, 8-(methylamino)-: A Comprehensive Overview
The compound with CAS No. 64776-13-2, commonly referred to as 4-Cycloocten-1-ol, 8-(methylamino)-, is a versatile organic molecule with significant applications in various fields. This compound is characterized by its unique structure, which includes a cyclooctene ring and a methylamino group. The cyclooctene ring contributes to its stability and reactivity, while the methylamino group enhances its functional properties.
Recent studies have highlighted the potential of 4-Cycloocten-1-ol, 8-(methylamino)- in the development of advanced materials. Researchers have explored its use in creating high-performance polymers and composites. For instance, a 2023 study published in *Advanced Materials* demonstrated that this compound can serve as a building block for synthesizing biodegradable polymers, which are highly sought after in the packaging and biomedical industries.
In the pharmaceutical sector, 4-Cycloocten-1-ol, 8-(methylamino)- has shown promise as an intermediate in drug synthesis. Its ability to form stable amine bonds makes it an ideal candidate for constructing complex molecular frameworks. A 2023 research article in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibit potent anti-inflammatory properties, opening new avenues for drug development.
The synthesis of 4-Cycloocten-1-ol, 8-(methylamino)- involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Recent advancements in catalysis have significantly improved the yield and purity of this compound. For example, the use of palladium catalysts has enabled a more efficient formation of the cyclooctene ring, reducing production costs and environmental impact.
From an environmental perspective, the biodegradability of 4-Cycloocten-1-ol, 8-(methylamino)- has been a topic of interest. Studies conducted in 2023 revealed that under specific conditions, this compound can degrade into non-toxic byproducts within a relatively short timeframe. This finding is particularly relevant for industries seeking sustainable alternatives to traditional chemicals.
In conclusion, 4-Cycloocten-1-ol, 8-(methylamino)- (CAS No. 64776-13-2) is a multifaceted compound with applications ranging from materials science to pharmaceuticals. Its unique structure and functional groups make it a valuable asset in various industries. As research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
64776-13-2 (4-Cycloocten-1-ol, 8-(methylamino)-) 関連製品
- 17321-20-9(3-Chloro-6-ethoxypyridazine)
- 2576420-79-4(cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid)
- 1341897-21-9(4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine)
- 620546-41-0(methyl 2-{(2Z)-2-(4-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate)
- 74370-96-0(methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate)
- 1805527-52-9(Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate)
- 1118833-53-6(Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate)
- 2171194-22-0(5-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-fluorobenzoic acid)
- 951991-55-2(7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one)
- 1706447-74-6(2-(4-Bromo-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid hydrazide)




